4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline

Description

Molecular Structure and Crystallographic Analysis

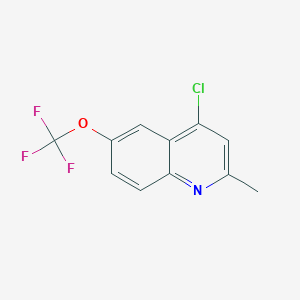

The molecular structure of 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline is characterized by a quinoline backbone consisting of a benzene ring fused to a pyridine ring, with three distinct substituents positioned at specific locations on the aromatic system. The compound possesses the molecular formula C₁₁H₇ClF₃NO and exhibits a molecular weight of 261.63 grams per mole. The structural arrangement features a chlorine atom at position 4, a methyl group at position 2, and a trifluoromethoxy group attached at position 6 of the quinoline core structure.

Crystallographic analysis techniques, particularly X-ray diffraction methods, provide essential insights into the three-dimensional arrangement of atoms within the crystal lattice of this compound. The X-ray diffraction approach enables the determination of precise bond lengths, bond angles, and molecular conformations that define the compound's solid-state structure. When crystalline materials are subjected to X-ray bombardment, the resulting diffraction patterns reveal information about interatomic spacings and crystalline arrangement through constructive and destructive interference patterns.

The trifluoromethoxy group at position 6 introduces significant electronic effects due to the high electronegativity of fluorine atoms, which influences the overall electron density distribution throughout the molecule. This substituent adopts a specific spatial orientation that minimizes steric interactions while maximizing favorable electronic interactions within the crystal structure. The chlorine atom at position 4 provides additional electronic perturbation to the aromatic system, affecting both the chemical reactivity and physical properties of the compound.

Table 1: Key Structural Parameters of this compound

The molecular geometry reveals that the quinoline ring system maintains planarity, which is characteristic of aromatic heterocycles, while the substituents adopt orientations that minimize steric hindrance and optimize electronic interactions. The methyl group at position 2 provides steric bulk that can influence the compound's reactivity patterns and intermolecular interactions in the solid state.

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple substituents. The parent quinoline structure provides the foundation for the naming system, with substituents identified by their position numbers and chemical nature in accordance with standard nomenclature rules.

The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes each substituent and its position on the quinoline ring system. The numbering system for quinoline begins with the nitrogen atom as position 1, proceeding sequentially around the ring system to identify substitution sites. This systematic approach ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

Alternative nomenclature variations include 4-Chloro-6-(trifluoromethoxy)quinaldine, which incorporates the quinaldine designation to specifically identify the 2-methyl substitution pattern. The compound may also be referenced using the designation Quinoline, 4-Chloro-2-Methyl-6-(Trifluoromethoxy)-, which follows the Chemical Abstracts Service indexing conventions for systematic chemical naming.

Table 2: Nomenclature Variations and Chemical Identifiers

The compound's chemical identifiers provide standardized methods for database searches and chemical literature referencing. The Standard International Chemical Identifier system generates a unique hash code that enables precise identification across different chemical databases and information systems. These standardized identifiers are essential for maintaining consistency in chemical information management and facilitating effective communication between researchers and chemical suppliers.

The structural complexity introduced by the trifluoromethoxy substituent requires careful consideration in nomenclature systems, as this functional group represents a relatively specialized chemical entity that must be clearly distinguished from other fluorinated substituents. The systematic naming conventions ensure that the specific nature of the trifluoromethoxy group is unambiguously communicated through the chemical name.

Isomeric Considerations and Stereoelectronic Properties

The structural characteristics of this compound involve important considerations regarding isomeric possibilities and stereoelectronic effects that influence its chemical behavior and physical properties. The quinoline framework provides multiple potential substitution sites, leading to various constitutional isomers when different substitution patterns are considered. The specific arrangement of substituents in this compound represents one particular isomeric form among several possible structural variations.

Positional isomerism plays a significant role in determining the compound's properties, as demonstrated by comparison with related structures such as 4-chloro-2-methyl-8-(trifluoromethoxy)quinoline. The relocation of the trifluoromethoxy group from position 6 to position 8 creates a distinct constitutional isomer with potentially different electronic properties and reactivity patterns. Similarly, 4-chloro-6-methyl-2-(trifluoromethyl)quinoline represents another isomeric variation where the trifluoromethyl group replaces the trifluoromethoxy functionality and occupies a different position on the aromatic system.

The stereoelectronic properties of the compound are significantly influenced by the electronic effects of the trifluoromethoxy group, which acts as a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This electronic perturbation affects the electron density distribution throughout the quinoline ring system, influencing both the chemical reactivity and spectroscopic properties of the molecule. The electron-withdrawing nature of the trifluoromethoxy group creates regions of reduced electron density that can participate in specific types of chemical reactions.

The chlorine substituent at position 4 provides additional electronic effects that complement those of the trifluoromethoxy group, creating a compound with distinct electronic characteristics compared to unsubstituted quinoline derivatives. The combined influence of these substituents generates unique stereoelectronic properties that determine the compound's behavior in various chemical environments and potential applications.

Table 3: Isomeric Variations and Electronic Properties

The molecular orbital considerations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly affected by the presence of electron-withdrawing substituents. These electronic transitions influence the compound's spectroscopic behavior and potential photochemical properties, making it suitable for specific analytical and research applications.

The steric effects associated with the trifluoromethoxy group also contribute to the compound's overall properties, as this bulky substituent can influence molecular conformations and intermolecular interactions. The spatial requirements of the trifluoromethoxy group may affect the compound's ability to participate in certain chemical reactions or form specific types of molecular complexes.

Comparative Analysis with Related Quinoline Derivatives

The comparative analysis of this compound with structurally related quinoline derivatives provides valuable insights into the influence of different substituent patterns on molecular properties and chemical behavior. This comparative approach enables the identification of structure-activity relationships and helps predict the compound's potential applications based on the known properties of similar structures.

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline represents a closely related analog where the trifluoromethoxy group is replaced by a trifluoromethyl substituent. This structural modification results in a molecular weight of 245.63 grams per mole compared to 261.63 grams per mole for the trifluoromethoxy analog, reflecting the difference in atomic composition between the two functional groups. The electronic properties of these compounds differ significantly due to the distinct electronic effects of trifluoromethyl versus trifluoromethoxy substituents.

The compound 4-chloro-2,6-bis(trifluoromethyl)quinoline provides another important comparison point, featuring two trifluoromethyl groups at positions 2 and 6. With a molecular formula of C₁₁H₄ClF₆N and molecular weight of 299.60 grams per mole, this derivative demonstrates the cumulative effects of multiple electron-withdrawing substituents on the quinoline framework. The presence of two trifluoromethyl groups creates a highly electron-deficient aromatic system with distinct reactivity patterns.

3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline represents a trihalogenated quinoline derivative that incorporates both bromine and chlorine substituents along with a trifluoromethyl group. This compound, with molecular formula C₁₁H₆BrClF₃N and molecular weight of 324.52 grams per mole, demonstrates the effects of multiple halogen substituents on the quinoline core structure.

Table 4: Comparative Analysis of Related Quinoline Derivatives

The systematic comparison reveals that the introduction of different fluorinated substituents significantly affects the molecular weight, electronic properties, and potential chemical reactivity of quinoline derivatives. The trifluoromethoxy group in the target compound provides a unique combination of electronic and steric effects that distinguish it from purely trifluoromethyl-substituted analogs.

4-Chloro-6-(trifluoromethyl)quinoline serves as a simplified analog lacking the 2-methyl substituent, with molecular formula C₁₀H₅ClF₃N and molecular weight of 231.60 grams per mole. This comparison highlights the contribution of the methyl group to the overall molecular properties and demonstrates how systematic structural modifications affect compound characteristics.

The comparative analysis also reveals trends in crystallographic properties and potential applications across the quinoline derivative series. Compounds with multiple electron-withdrawing substituents tend to exhibit enhanced stability and distinct spectroscopic properties compared to less substituted analogs. These structure-property relationships provide valuable guidance for the design and synthesis of new quinoline derivatives with specific target properties for particular applications in medicinal chemistry and materials science research.

Properties

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAWSTLWKOKDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569125 | |

| Record name | 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951905-08-1 | |

| Record name | 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline typically involves multi-step processes. One common method is the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-chloro-3-nitrobenzotrifluoride, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Nitration: The starting material, 2-chloro-3-nitrobenzotrifluoride, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Cyclization: The amino compound undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride, to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products with different substituents at the 4-position.

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with amine or alcohol groups.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a significant role as an intermediate in the synthesis of various pharmaceuticals, particularly for anti-cancer and anti-inflammatory agents. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial and antimalarial properties. Research indicates that compounds similar to 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline have shown efficacy against drug-resistant strains of bacteria and cancer cell lines .

Case Study: Anticancer Activity

A study evaluated the anticancer potential of quinoline derivatives, including this compound, demonstrating significant inhibition of tumor growth in preclinical models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Agricultural Chemicals

Herbicides and Fungicides

this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its chemical properties enhance crop protection by effectively targeting specific pests and diseases, thereby improving agricultural yield .

Comparison with Other Agrochemicals

| Compound Name | Application Type | Efficacy |

|---|---|---|

| This compound | Herbicide/Fungicide | High efficacy against resistant strains |

| Glyphosate | Herbicide | Broad-spectrum but resistance issues reported |

| Mancozeb | Fungicide | Effective against various fungal pathogens |

Fluorescent Dyes

Biological Imaging Applications

This compound is also employed in the development of specialized fluorescent dyes used for biological imaging. Its unique structural features allow it to absorb and emit light at specific wavelengths, making it suitable for visualizing cellular processes in research settings .

Material Science

Advanced Materials Development

In material science, this compound is involved in creating advanced materials such as polymers and coatings. The incorporation of this compound can enhance the chemical resistance and durability of materials used in various industrial applications .

Analytical Chemistry

Techniques for Separation and Identification

This compound is utilized in analytical chemistry for techniques like chromatography. It aids in separating and identifying complex mixtures, which is crucial for quality control in pharmaceutical manufacturing and environmental analysis .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Key Observations

Trifluoromethoxy vs.

Positional Isomerism: Moving the chloro group from position 4 to 6 (e.g., 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline ) drastically alters biological activity, shifting applications from antimalarial research to antiviral use.

Fluorinated Substituents: Difluoromethoxy (-OCHF₂) and difluoromethyl (-CHF₂) groups in 4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline reduce metabolic degradation compared to non-fluorinated analogs, extending half-life in crop protection agents.

Antimalarial and Antiviral Activity

Quinoline derivatives with chloro and trifluoromethyl groups are prominent in antimalarial drug development. For example, 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline is structurally related to Efavirenz, an HIV-1 reverse transcriptase inhibitor .

Biological Activity

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline is a synthetic compound belonging to the quinoline class, characterized by its unique molecular structure and the presence of functional groups that significantly influence its biological activity. This article explores the compound's biological properties, including its antibacterial, antimalarial, and anticancer activities, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆ClF₃N, with a molecular weight of approximately 245.63 g/mol. The presence of chlorine and trifluoromethoxy groups enhances its lipophilicity and reactivity, making it a candidate for various biological applications.

Antibacterial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial properties. A study evaluated several quinoline compounds against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains:

| Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against VRE |

|---|---|---|

| This compound | Not specified | Not specified |

| Compound 6 (similar structure) | 1.5 | 3.0 |

| Compound 7 (ortho-substituted) | 1.5 | 1.5 |

These findings suggest that modifications in the quinoline structure can lead to enhanced antibacterial efficacy, emphasizing the potential of similar compounds in therapeutic applications against resistant bacterial strains .

Antimalarial Activity

The antimalarial activity of quinoline derivatives has been extensively studied. For instance, compounds with trifluoromethyl substitutions have shown improved efficacy against Plasmodium falciparum, the causative agent of malaria:

| Compound | EC₅₀ (nM) against P. falciparum |

|---|---|

| This compound | Not specifically tested |

| Compound with trifluoromethyl group | 21.0 ± 2.1 |

| Compound with methoxylated analogues | 38.6 ± 1.8 |

These results indicate that fluorinated analogues often exhibit superior metabolic stability and antimalarial activity compared to their non-fluorinated counterparts .

Anticancer Activity

In addition to its antibacterial and antimalarial properties, there is emerging evidence regarding the anticancer potential of quinoline derivatives. A study involving quinoline-derived trifluoromethyl alcohols demonstrated growth inhibition in a zebrafish embryo model:

| Compound | Toxicity Level (Zebrafish Model) |

|---|---|

| Compound 1 | Low toxicity |

| Compound 2 | Moderate toxicity |

| Compound 3 | High toxicity |

The apoptotic staining assays indicated that certain derivatives could induce cell death in cancer cells, highlighting their potential as anticancer agents .

The biological activity of this compound is likely mediated through its ability to interact with various biological targets. The trifluoromethoxy group enhances its reactivity towards nucleophilic sites on proteins and nucleic acids, facilitating the formation of covalent bonds that can disrupt cellular functions .

Case Studies

Case Study 1: Antibacterial Efficacy Against MRSA

In a controlled laboratory setting, compound 6 , structurally similar to this compound, was tested for efficacy against MRSA in vitro and in vivo. Results showed a minimum inhibitory concentration (MIC) of 1.5 µg/mL, demonstrating significant antibacterial activity comparable to standard treatments .

Case Study 2: Antimalarial Effectiveness

A study on a series of quinoline derivatives demonstrated that those with trifluoromethyl substitutions exhibited enhanced antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The most effective compounds had EC₅₀ values in the low nanomolar range, indicating strong potential for further development .

Q & A

Basic: What are the established synthetic routes for 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline?

The synthesis typically involves multi-step strategies leveraging quinoline scaffold functionalization. A common approach is the Vilsmeier-Haack reaction for introducing formyl/acetyl groups, followed by halogenation (e.g., chlorination) and trifluoromethoxy substitution. For example, MSCL-DMF/DMAC reagents enable efficient trifluoromethylation at specific positions . Suzuki-Miyaura cross-coupling has also been employed for aryl group introduction, as seen in analogous brominated quinolines . Key intermediates like 4-chloro-2-methylquinoline-6-carboxylic acid (PubChem CID: YKQYAXKYJOSBQH) are often synthesized via cyclization of substituted anilines with acrylate derivatives .

Advanced: How can regioselectivity challenges in trifluoromethoxy group installation be addressed?

Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT studies) predicts preferential substitution at the 6-position due to electron-withdrawing effects of adjacent groups. Experimentally, directing groups like carboxylates or halogens can guide trifluoromethoxy introduction. For instance, 6-bromo derivatives facilitate nucleophilic aromatic substitution at the para position . Microwave-assisted synthesis under controlled temperatures (80–120°C) further enhances selectivity .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

- NMR : H and C NMR confirm substituent positions (e.g., trifluoromethoxy at δ ~145 ppm for F NMR) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-Cl: 1.73 Å, C-O-CF: 1.42 Å) .

- HRMS : Accurate mass measurements (e.g., [M+H] at m/z 276.0421) verify molecular formula .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. For example, antimicrobial activity varies with bacterial strain (Gram-positive vs. Gram-negative). Orthogonal assays (e.g., MIC testing combined with time-kill studies) and purity validation via HPLC (>98%) are critical . Contradictory cytotoxicity data may reflect cell-line-specific metabolic pathways, necessitating proteomic profiling or siRNA knockdown validation .

Basic: What computational tools predict the compound’s binding modes in drug discovery?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like DNA gyrase or kinase domains. Pharmacophore mapping identifies critical features (e.g., hydrophobic trifluoromethoxy group for membrane penetration) . MD simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How does the compound degrade under acidic/alkaline conditions, and how is stability assessed?

Hydrolysis studies (pH 1–13, 37°C) reveal degradation pathways:

- Acidic : Cleavage of the trifluoromethoxy group to form 6-hydroxy derivatives.

- Alkaline : Quinoline ring oxidation.

Stability is monitored via LC-MS and Arrhenius plots to calculate shelf-life . Storage recommendations: desiccated at -20°C in amber vials .

Basic: What structure-activity relationship (SAR) insights guide derivative design?

- Trifluoromethoxy position : 6-Substitution enhances lipophilicity and bioavailability vs. 8-substituted analogs .

- Chlorine at C4 : Critical for halogen bonding with target residues (e.g., Tyr-105 in kinase inhibitors) .

- Methyl at C2 : Steric hindrance reduces off-target interactions .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

- Catalysis : Pd(OAc)/XPhos improves Suzuki coupling yields (85–92%) .

- Solvent optimization : DMF/water mixtures reduce byproducts in trifluoromethylation .

- Flow chemistry : Continuous reactors enhance reproducibility for intermediates like 4-chloro-2-methylquinoline .

Basic: How is X-ray crystallography applied to confirm molecular geometry?

Single crystals grown via vapor diffusion (hexane/ethyl acetate) are analyzed using SHELXL. The software refines anisotropic displacement parameters and validates bond angles against DFT-optimized geometries . For example, the dihedral angle between quinoline and trifluoromethoxy groups is ~12°, indicating minimal steric strain .

Advanced: What analytical techniques ensure purity and quantify trace impurities?

- HPLC-DAD : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients resolve intermediates and degradation products (LOD: 0.1%) .

- GC-MS : Detects volatile byproducts (e.g., methyl chloride) using DB-5MS columns .

- ICP-OES : Quantifies heavy metal catalysts (e.g., Pd < 10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.